molecular formula C15H15BrN4OS B11567025 10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11567025
M. Wt: 379.3 g/mol
InChI Key: FFNPIKWZLBLFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound characterized by its unique triazino-benzoxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group, in particular, differentiates it from other similar compounds and may influence its reactivity and interactions .

Properties

Molecular Formula

C15H15BrN4OS

Molecular Weight

379.3 g/mol

IUPAC Name

10-bromo-3-butylsulfanyl-6-methyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C15H15BrN4OS/c1-3-4-7-22-15-18-14-13(19-20-15)11-8-10(16)5-6-12(11)17-9(2)21-14/h5-6,8H,3-4,7H2,1-2H3

InChI Key

FFNPIKWZLBLFPE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)N=C(O2)C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.